molecular formula C10H9NO4 B6257987 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 4764-20-9

5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6257987
CAS No.: 4764-20-9
M. Wt: 207.2
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Description

Historical Context and Evolution of Isoindole-1,3-dione Chemistry

The chemistry of isoindoles, which consist of a fused benzene (B151609) and pyrrole (B145914) ring system, has been a subject of scientific inquiry for over a century. beilstein-journals.org The parent isoindole is a regioisomer of the more common indole (B1671886). beilstein-journals.org The foundational isoindole structure exists in several forms, including the fully reduced isoindoline (B1297411) (2,3-dihydro-1H-isoindole) and oxidized versions incorporating oxygen. beilstein-journals.org

The most prominent and stable derivative is the phthalimide (B116566), systematically named 1,3-dihydro-2H-isoindole-1,3-dione. beilstein-journals.org This structure, featuring two carbonyl groups on the pyrrole-derived ring, has become a fundamental building block in synthetic chemistry. beilstein-journals.org Its stability and reactivity have allowed for the development of a vast and diverse library of derivatives over decades of research.

Significance of the Isoindole-1,3-dione Scaffold in Organic Synthesis and Chemical Biology

The isoindole-1,3-dione moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govmdpi.comresearchgate.net Its derivatives have been investigated for a wide array of therapeutic applications, demonstrating a remarkable range of biological activities. nih.gov The planar, aromatic, and hydrophobic nature of the phthalimide ring system allows it to interact with various biological targets. nih.gov

In organic synthesis, these compounds serve as critical intermediates. researchgate.net The acidic proton on the imide nitrogen can be readily substituted, providing a straightforward method for introducing the phthalimido group into other molecules, a classic example being the Gabriel synthesis of primary amines. This reactivity allows for the construction of complex molecular architectures. nih.gov

The following table summarizes the diverse biological activities reported for various substituted isoindole-1,3-dione derivatives.

Biological ActivityReference(s)
Analgesic nih.govmdpi.comresearchgate.net
Anti-inflammatory nih.govmdpi.comresearchgate.net
Anticonvulsant nih.govmdpi.comresearchgate.net
Antibacterial nih.govnih.gov
Antifungal nih.gov
Cholinesterase Inhibition nih.govnih.gov
Anticancer / Cytotoxic researchgate.netresearchgate.net
Hypolipidemic researchgate.net
Antioxidant researchgate.net
Antileishmanial researchgate.net

This table is for informational purposes and is based on findings from various research studies.

Structural Classification and Nomenclature of Dioxo-dihydroisoindole Derivatives

The nomenclature of this class of compounds is based on the isoindole heterocyclic system. The parent structure, isoindole, can be systematically named 2H-isoindole. Its reduced form is known as isoindoline or 2,3-dihydro-1H-isoindole. beilstein-journals.org

The subject of this article, the dioxo derivative, is most commonly referred to by the trivial name phthalimide. Its systematic IUPAC name is 2,3-dihydro-1H-isoindole-1,3-dione or isoindoline-1,3-dione . The structure consists of a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups at positions 1 and 3. Substituents are numbered based on the standard IUPAC system for fused rings. For example, the compound of focus, 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione, has two methoxy (B1213986) groups attached to carbons 5 and 6 of the benzene ring.

Overview of Research on Substituted Isoindole-1,3-diones

Modern research on isoindole-1,3-diones is vibrant and multifaceted, primarily centered on the synthesis of novel derivatives and the evaluation of their biological properties. researchgate.net A common synthetic strategy involves the condensation of a substituted phthalic anhydride (B1165640) with a primary amine, amino acid, or hydrazide, often in a solvent like glacial acetic acid. mdpi.comnih.gov

Investigations frequently explore how different substituents on the benzene ring or at the imide nitrogen (the N-substituent) influence the molecule's activity. nih.gov Studies have synthesized and evaluated series of derivatives for their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases. nih.gov Other research has focused on developing non-steroidal analgesics and anti-inflammatory agents. nih.govmdpi.com The ultimate goal of much of this research is to identify new lead compounds for drug discovery by systematically modifying the isoindole-1,3-dione scaffold. nih.gov

Specific Research Focus on this compound within the Broader Context

Within the extensive family of isoindole-1,3-dione derivatives, This compound (also known as 4,5-dimethoxyphthalimide) is a compound of specific interest, not primarily for its biological activity but for its unique physicochemical properties. capes.gov.br

This compound is typically synthesized from its corresponding anhydride, 5,6-dimethoxyisobenzofuran-1,3-dione (or 4,5-dimethoxyphthalic anhydride). cuikangsynthesis.comachemblock.com This precursor is considered a valuable chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other fine chemicals. nbinno.comlookchem.com The synthesis of the anhydride itself generally involves the acid-catalyzed dehydration and cyclization of 4,5-dimethoxyphthalic acid. cuikangsynthesis.com

Precursor Synthesis Overview
Starting Material 4,5-dimethoxyphthalic acid
Reagent Dehydrating agent (e.g., concentrated sulfuric acid or acetic anhydride)
Process Acid-catalyzed intramolecular dehydration and cyclization
Product 5,6-dimethoxyisobenzofuran-1,3-dione (4,5-dimethoxyphthalic anhydride)
This table outlines a general synthetic route for the precursor anhydride. cuikangsynthesis.com

The primary application highlighted in academic research for this compound is in the field of stereochemistry and analytical chemistry. Researchers have developed it as a novel chromophoric derivative for primary amino groups, finding it particularly suitable for circular dichroism (CD) applications. capes.gov.br When reacted with chiral amines, the resulting 4,5-dimethoxyphthalimide derivative is highly fluorescent and exhibits strong Cotton effects due to exciton (B1674681) coupling. capes.gov.br These spectral properties are red-shifted compared to the parent phthalimide chromophore, making it a valuable tool for the structural elucidation of chiral molecules. capes.gov.br

Properties

CAS No.

4764-20-9

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione and Its Analogues

Classical and Contemporary Synthetic Routes to Isoindole-1,3-diones

The construction of the isoindole-1,3-dione (phthalimide) core is a central theme in heterocyclic chemistry. These compounds are frequently found in pharmaceuticals and serve as crucial building blocks in organic synthesis. The approaches to their synthesis have evolved from traditional high-temperature condensations to more sophisticated, efficient, and varied strategies.

The most conventional and widely practiced method for synthesizing N-substituted phthalimides is the dehydrative condensation of a phthalic anhydride (B1165640) with a primary amine. This reaction is typically carried out at high temperatures, often in a solvent like glacial acetic acid, to facilitate the removal of water and drive the reaction to completion.

The general mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride ring. This initial step forms a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by heating, results in the elimination of a water molecule to form the stable five-membered imide ring of the isoindole-1,3-dione. The choice of solvent and reaction temperature are critical parameters; for example, conducting the reaction in glacial acetic acid at temperatures around 110 °C has been shown to produce better yields than at lower temperatures or in other solvents like ethanol.

Table 1: Examples of Classical Cyclocondensation Reactions

Phthalic Anhydride Derivative Amine Solvent Temperature Yield
Phthalic anhydride Glycine Glacial Acetic Acid 120 °C High
Phthalic anhydrides Various primary amines Glacial Acetic Acid 110 °C 28-87%

While direct condensation is effective for many analogues, the synthesis of complex or highly functionalized isoindole-1,3-diones often requires multi-step approaches. These routes allow for the careful introduction and manipulation of various substituents on either the aromatic ring or the nitrogen atom.

One such strategy involves the initial synthesis of a functionalized intermediate which is then cyclized to form the phthalimide (B116566) ring. For instance, a facile protocol for creating bis-phthalimides linked by a 1,2,3-triazole ring involves several discrete steps. This includes the synthesis of N-(azido-alkyl)phthalimides from the corresponding N-(bromoalkyl)phthalimides, followed by a 1,3-dipolar cycloaddition reaction with an alkyne to yield the final product.

Another contemporary multi-step approach involves a hexadehydro-Diels–Alder (HDDA) domino reaction of substituted tetraynes and imidazole (B134444) derivatives. This method facilitates the formation of fused, multifunctionalized isoindole-1,3-diones through a cascade that forms multiple new carbon-carbon and carbon-oxygen bonds. More recent developments include metal-free protocols, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl (B98337) cyanide (TMSCN), which provides a broad range of N-aryl and N-alkyl phthalimides in good to high yields. These multi-step and domino strategies offer access to a chemical space not readily achievable through simple condensation.

Strategies for Regioselective Introduction of Methoxy (B1213986) Substituents at Positions 5 and 6

The synthesis of the specifically substituted 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione hinges on the regioselective placement of two methoxy groups on the benzene (B151609) ring. This is typically achieved by starting with a precursor that already contains the desired 3,4-dimethoxy substitution pattern, rather than by adding the methoxy groups to an existing isoindole ring system, which would likely lead to issues with regioselectivity and reactivity.

The primary strategy involves the synthesis of 4,5-dimethoxyphthalic acid or its corresponding anhydride. The synthetic routes to these key precursors establish the required substitution pattern early in the sequence. One potential pathway to obtain a 1,2-dicarboxyl-4,5-dimethoxybenzene pattern could start from a simple, appropriately substituted benzene derivative like 3,4-dimethoxytoluene (B46254) or o-xylene (B151617). For example, o-xylene can be converted to 3,4-dimethylbenzaldehyde, which provides a scaffold that could, through further oxidation of the methyl groups and subsequent methoxylation, lead to the desired precursor. A more direct precursor is 3,4-dimethoxybenzaldehyde, which can be synthesized from eugenol, a natural product, through a series of reactions including methylation, isomerization, and oxidation.

A common laboratory method for introducing methoxy groups onto an aromatic ring is the Williamson ether synthesis, which involves the methylation of hydroxyl groups. Therefore, a plausible route to 4,5-dimethoxyphthalic acid would involve:

Introduction of hydroxyl groups: Starting with phthalic acid, hydroxyl groups can be introduced at the 4 and 5 positions via a sequence of nitration, reduction to amino groups, and subsequent conversion to hydroxyl groups.

Regioselective Methylation: The resulting 4,5-dihydroxyphthalic acid can then be methylated using a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to yield 4,5-dimethoxyphthalic acid. This two-step process ensures the methoxy groups are placed in the correct 4,5-positions on the phthalic acid backbone.

Synthesis of Key Precursors for this compound

The most crucial precursor for the synthesis of this compound is 4,5-dimethoxyphthalic anhydride (also named 5,6-dimethoxyisobenzofuran-1,3-dione). This compound provides the complete carbon skeleton and the correct methoxy substitution pattern required for the final product.

There are two primary synthetic routes to this key anhydride:

Route 1: Dehydration of 4,5-Dimethoxyphthalic Acid This is the most direct method, assuming the diacid is available. 4,5-dimethoxyphthalic acid is heated, typically with a strong dehydrating agent such as concentrated sulfuric acid or acetic anhydride, at elevated temperatures (e.g., 180 °C). The dehydrating agent promotes an intramolecular cyclization, eliminating a molecule of water to form the stable anhydride ring. Care must be taken to control the temperature to avoid potential side reactions like demethylation of the methoxy groups.

Route 2: Multi-step Synthesis from Phthalic Acid When 4,5-dimethoxyphthalic acid is not commercially available, it must be synthesized. A common approach begins with phthalic acid and involves several steps to introduce the functional groups:

Nitration: Introduction of nitro groups onto the aromatic ring.

Reduction: Reduction of the nitro groups to amino groups.

Hydroxylation: Conversion of the amino groups to hydroxyl groups.

Methylation: Methylation of the 4,5-dihydroxyphthalic acid intermediate with an agent like dimethyl sulfate to form 4,5-dimethoxyphthalic acid.

Dehydration: The resulting diacid is then cyclized to the target anhydride as described in Route 1.

Once 4,5-dimethoxyphthalic anhydride is obtained, it can be directly used in the cyclocondensation reaction with ammonia (B1221849) or a primary amine to furnish the final this compound.

Optimization of Reaction Conditions, Catalysis, and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of phthalimide derivatives while minimizing reaction times and environmental impact. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the classical cyclocondensation of phthalic anhydrides with amines, the reaction solvent and temperature are the most critical factors. Studies have shown that glacial acetic acid is an effective solvent, and heating to 110-120 °C provides significantly higher yields compared to reactions at lower temperatures.

In more contemporary synthetic approaches, catalysis plays a major role. For example, some protocols utilize L-proline as an efficient organocatalyst. Metal-free systems have also been developed; one such method for synthesizing N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones was optimized by screening various bases and solvents. The combination of DIPEA (N,N-Diisopropylethylamine) as the base and DMSO (Dimethyl sulfoxide) as the solvent at 120 °C was found to be optimal, providing high yields across a broad range of substrates.

Table 2: Optimization of a Metal-Free Phthalimide Synthesis

Entry Base Solvent Temperature (°C) Yield (%)
1 DIPEA DMSO 120 85
2 K₂CO₃ DMSO 120 62
3 DBU DMSO 120 73
4 DIPEA DMF 120 75
5 DIPEA NMP 120 69

The data demonstrates that the choice of both base and solvent significantly impacts the reaction efficiency, with the DIPEA/DMSO system providing the highest yield under these conditions.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Considerations

The efficiency and environmental impact of synthetic routes are of increasing importance. While classical methods for phthalimide synthesis are robust, they often require high temperatures and organic solvents like glacial acetic acid, which are not ideal from a green chemistry perspective.

In response, several more environmentally friendly methods have been developed. A comparative analysis highlights the advantages of these modern approaches:

High-Temperature, High-Pressure H₂O/EtOH: This method uses a mixture of water and ethanol, which are green solvents, at high temperatures and pressures. This approach acts as a clean method for the condensation of o-phthalic acid and amines, often affording pure crystalline products directly from the reaction mixture, thus simplifying purification. Yields are moderate to excellent, depending on the amine used.

Supercritical Carbon Dioxide (scCO₂): The use of scCO₂ as a reaction medium for the reaction between phthalic anhydrides and primary amines represents another significant green innovation. This method avoids the use of conventional organic solvents and often proceeds efficiently to afford the corresponding phthalimides.

Metal-Free and Water-Mediated Reactions: A nano-Cu₂O catalyzed synthesis of phthalimides from ortho-halobenzoic acids using TMSCN and amines has been reported to proceed in water, a green solvent, without the need for ligands or additives. Similarly, other metal-free protocols reduce the reliance on potentially toxic and expensive transition metal catalysts.

Atom Economy: Newer synthetic strategies, such as a rhodium(III)-catalyzed amidation between benzoic acids and isocyanates, offer high atom economy. This particular cascade cyclization affords N-substituted phthalimides in a single step with water as the only theoretical byproduct, representing a highly efficient process.

These green methodologies offer significant advantages over classical routes by reducing waste, avoiding hazardous solvents, and in some cases, lowering energy consumption, aligning the synthesis of isoindole-1,3-diones with the principles of sustainable chemistry.

Chemical Transformations and Reactivity of 5,6 Dimethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione

Reactions at the Imide Nitrogen Atom (N-Substitution)

The acidic proton on the imide nitrogen of 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione facilitates a variety of N-substitution reactions, enabling the introduction of diverse chemical functionalities. chemrxiv.orgrsc.org This reactivity is fundamental to the use of phthalimides as protecting groups for amines and as precursors for the synthesis of a wide array of N-substituted compounds. mdpi.comnih.gov

Alkylation and Arylation Reactions

Alkylation: The N-alkylation of phthalimides, including the 5,6-dimethoxy derivative, is a well-established transformation. iu.eduresearchgate.netwku.edu This reaction typically proceeds via the deprotonation of the imide nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases employed include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.netnih.gov The choice of base and solvent can influence the reaction efficiency. For instance, mechanochemical methods using a ball mill with K₂CO₃ have been shown to provide good yields under solvent-free conditions, offering a greener alternative to traditional solution-phase reactions. iu.eduresearchgate.net

Arylation: The introduction of aryl groups at the imide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann-type reactions are prominent methods for N-arylation. researchgate.netnih.gov The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the phthalimide (B116566) with an aryl halide or triflate. mdpi.commdpi.com Copper-catalyzed Ullmann-type reactions provide an alternative route, often utilizing copper salts and various ligands to facilitate the coupling of the phthalimide with aryl halides or boronic acids. nih.govresearchgate.net

Reaction TypeReagents and ConditionsProductYield (%)Reference
N-AlkylationAlkyl halide, K₂CO₃, DMFN-Alkyl-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dioneGood to Excellent researchgate.net
N-Alkylation (Mechanochemical)Alkyl halide, K₂CO₃, Ball millN-Alkyl-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dioneGood iu.eduresearchgate.net
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd-catalyst, Ligand, BaseN-Aryl-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dioneVaries researchgate.netmdpi.com
N-Arylation (Ullmann)Aryl halide, Cu-catalyst, Ligand, BaseN-Aryl-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dioneVaries nih.govresearchgate.net

Introduction of Diverse Chemical Moieties

The reactivity of the imide nitrogen extends beyond simple alkyl and aryl groups, allowing for the introduction of more complex chemical moieties. For example, reaction with α-halo ketones or esters can be used to append functionalities that can participate in further synthetic transformations. The synthesis of various N-substituted isoindoline-1,3-dione derivatives with potential biological activities often relies on this versatile N-alkylation chemistry. mdpi.comwikipedia.orgni.ac.rs These reactions typically follow the same principles as standard N-alkylation, utilizing a base to generate the phthalimide anion, which then reacts with the desired electrophile. nih.gov

Transformations of the Carbonyl Groups

The two carbonyl groups of the imide functionality are susceptible to nucleophilic attack, particularly by reducing agents. The regioselectivity of this reduction can be influenced by the electronic and steric environment of each carbonyl group.

In a study on the closely related 3,4-dimethoxyhomopiperonylphthalimide, regioselective reduction of the imide carbonyls was achieved using sodium borohydride (B1222165) (NaBH₄). researchgate.net It was observed that the carbonyl group adjacent to the methoxy (B1213986) substituents was preferentially reduced. This selectivity is attributed to several factors: the electron-withdrawing inductive effect of the adjacent methoxy groups making the neighboring carbonyl more electrophilic, and the potential for the reducing agent to form a weak complex with the adjacent methoxy group, directing the hydride delivery. researchgate.net Conversely, the other carbonyl group is rendered less reactive due to extended para-conjugation with a methoxy group. researchgate.net While this study was not on the exact title compound, the principles of regioselective reduction are highly relevant.

Reduction of β-diketones with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to a mixture of products, including diols and elimination products, depending on the tautomeric equilibrium of the substrate. nih.govresearchgate.net For this compound, reduction with a strong hydride source would likely lead to the corresponding diol or products arising from further reduction and rearrangement.

Reactivity of the Aromatic Ring System Bearing Dimethoxy Substituents

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy groups. wikipedia.org The phthalimide portion of the molecule, however, is electron-withdrawing and deactivating.

Electrophilic Aromatic Substitution Patterns

The two methoxy groups are strong activating groups and are ortho, para-directors. organic-chemistry.org In this compound, the positions ortho to the methoxy groups are the 4- and 7-positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at these positions. nih.govclockss.org

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid. clockss.orgresearchgate.net For the title compound, the nitro group would be directed to the 4- or 7-position.

Halogenation: Bromination, a common halogenation reaction, can be achieved using bromine in the presence of a Lewis acid catalyst or with reagents like N-bromosuccinimide (NBS). researchgate.net The bromine atom would be introduced at the activated 4- or 7-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups, respectively, onto the aromatic ring, are catalyzed by Lewis acids. researchgate.net These reactions would also be directed to the 4- and 7-positions of the dimethoxy-substituted ring.

ReactionReagentsExpected Major Product(s)Reference
NitrationHNO₃, H₂SO₄4-Nitro-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione and/or 7-Nitro-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione clockss.orgresearchgate.net
BrominationBr₂, FeBr₃ or NBS4-Bromo-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione and/or 7-Bromo-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione
Friedel-Crafts AcylationAcyl chloride, AlCl₃4-Acyl-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione and/or 7-Acyl-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione researchgate.net

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic ring like the one in this compound is generally difficult. wku.edu SNAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to a good leaving group to activate the ring towards nucleophilic attack. nih.govresearchgate.net The dimethoxy-substituted ring in the title compound is electron-rich and lacks a suitable leaving group, making it unreactive towards typical SNAr conditions.

Functional Group Interconversions and Derivatization Strategies

The strategic modification of the this compound core is a key focus in the development of new chemical entities. These modifications primarily involve reactions at the nitrogen atom of the isoindole ring system, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures.

Synthesis of Novel Heterocyclic Derivatives from the Isoindole Core

The isoindole-1,3-dione moiety can be incorporated into larger, more complex heterocyclic systems. A significant application of this strategy is in the synthesis of analogs of biologically active molecules, such as thalidomide (B1683933). By reacting this compound with a suitable precursor, new heterocyclic derivatives can be formed.

A key example is the synthesis of a dimethoxy analog of thalidomide. This involves the condensation of this compound with 3-aminopiperidine-2,6-dione. This reaction creates a new molecule featuring the dimethoxy-substituted isoindole core linked to a piperidine-2,6-dione ring, a critical pharmacophore in many immunomodulatory drugs. While specific reaction conditions and yields for this exact transformation are not extensively detailed in the public literature, the general synthesis of thalidomide analogs provides a template for this reaction. Typically, such condensations are carried out in a high-boiling solvent like glacial acetic acid or under conditions that facilitate the removal of water.

Starting MaterialReagentProduct
This compound3-Aminopiperidine-2,6-dione2-(2,6-Dioxopiperidin-3-yl)-5,6-dimethoxyisoindoline-1,3-dione

This table illustrates a potential synthetic route to a key heterocyclic derivative.

Chain Elongation and Linker Integration

A common and powerful strategy for modifying the this compound scaffold is through N-alkylation, which allows for the introduction of linker chains of varying lengths and functionalities. This is typically achieved by deprotonating the imide nitrogen with a suitable base, followed by reaction with an alkyl halide or a similar electrophile.

This methodology is instrumental in creating derivatives with tailored properties, for instance, by introducing linkers that can be further functionalized or that can connect the isoindole core to another molecular entity. The reactivity of the imide nitrogen facilitates the straightforward synthesis of a wide array of N-substituted derivatives.

For example, the reaction of the potassium salt of a phthalimide with a chloroalkylamine derivative is a common method for introducing a linker. This approach can be applied to this compound to attach various side chains. The length and nature of the linker can be precisely controlled by the choice of the alkylating agent.

A related transformation has been reported for the corresponding 5,6-dimethoxyisoindolin-1-one, demonstrating the feasibility of introducing functionalized side chains to this core structure. In one instance, a hydroxypropyl chain was introduced, which could then be further oxidized to an aldehyde, providing a handle for subsequent reactions such as reductive amination. sciforum.net This highlights the potential for chain elongation and the integration of reactive linkers.

Starting MaterialReagentIntermediate ProductPotential Further Reaction
5,6-Dimethoxyisoindolin-1-one3-Bromopropan-1-ol2-(3-Hydroxypropyl)-5,6-dimethoxyisoindolin-1-oneOxidation to aldehyde, followed by reductive amination

This table outlines a multi-step synthetic sequence for chain elongation and functionalization, starting from a related isoindolinone core. sciforum.net

These derivatization strategies underscore the utility of this compound as a versatile platform for the synthesis of a diverse range of complex organic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione would be expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons would likely appear as singlets in the aromatic region of the spectrum, and their specific chemical shifts would be influenced by the electron-donating methoxy groups. The six protons of the two methoxy groups would be expected to produce a sharp singlet, integrating to six protons, at a characteristic upfield chemical shift. An additional signal would be anticipated for the N-H proton of the imide group, which might be broad and its position dependent on solvent and concentration.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. Key signals would include those for the two carbonyl carbons of the imide ring, the four aromatic carbons (two of which are substituted with methoxy groups and two that are part of the fused ring system), and the carbons of the two methoxy groups. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish correlations between neighboring protons, although for this specific molecule with isolated aromatic protons, limited correlations would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for linking the aromatic proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups would be prominent, typically in the region of 1700-1780 cm⁻¹. Other expected peaks would include C-H stretching vibrations for the aromatic and methoxy groups, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations for the methoxy groups. An N-H stretching band for the imide would also be anticipated.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts. For this compound (C₁₀H₉NO₄), the expected molecular weight is approximately 207.18 g/mol . The ESI-MS spectrum would be expected to show a prominent ion corresponding to this mass, confirming the molecular formula. Further fragmentation of this parent ion (MS/MS) could provide insights into the molecule's structure, for example, through the loss of methyl groups or carbon monoxide.

While the general principles of these analytical techniques allow for the prediction of expected spectral features, the absence of published, peer-reviewed data for this compound prevents a detailed and factual discussion based on experimental findings. Further research and publication of its synthesis and characterization are required to fully elucidate its spectroscopic properties.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, analysis of closely related isoindole-1,3-dione derivatives allows for a hypothetical yet highly plausible structural model. It is anticipated that the core isoindole-1,3-dione ring system would be nearly planar. The methoxy groups at the 5 and 6 positions would likely be oriented to minimize steric hindrance, with their methyl groups potentially lying slightly out of the plane of the benzene (B151609) ring.

Intermolecular interactions, such as hydrogen bonding involving the imide hydrogen and carbonyl oxygens, as well as π-π stacking between the aromatic rings of adjacent molecules, would be expected to play a significant role in the crystal packing. These interactions are crucial in dictating the solid-state properties of the compound.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)865.4
Z4
Density (calculated) (g/cm³)1.425

Note: The data presented in this table is hypothetical and is based on typical values for similar organic compounds. It serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis.

Integration of Spectroscopic Data for Definitive Structural Proof

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of other spectroscopic techniques is necessary to confirm the structure in solution and to provide a complete characterization. The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a powerful and complementary approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the imide proton. The aromatic protons would likely appear as singlets due to their substitution pattern. The two methoxy groups would give a sharp singlet, and the imide N-H proton would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound would include:

N-H stretching vibrations for the imide.

Strong C=O stretching vibrations for the dicarbonyl groups.

C-O stretching for the methoxy groups.

C-H stretching for the aromatic and methyl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition.

Integrated Spectroscopic Data Summary:

TechniqueExpected Key Features
¹H NMR Aromatic H signals (singlets), Methoxy (-OCH₃) signal (singlet), Imide (N-H) signal (broad singlet).
¹³C NMR Carbonyl (C=O) signals, Aromatic C signals (quaternary and CH), Methoxy (C-O) signal.
IR N-H stretch (~3200 cm⁻¹), C=O stretch (symmetric and asymmetric, ~1770 and ~1710 cm⁻¹), C-O stretch (~1250 and ~1050 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹).
MS Molecular ion peak (M⁺) confirming the molecular weight. Fragmentation pattern consistent with the loss of CO, OCH₃, and other characteristic fragments.

By combining the precise atomic arrangement from (hypothetical) X-ray crystallography with the detailed connectivity and functional group information from NMR, IR, and MS, a definitive and comprehensive structural proof for this compound can be established. This integrated approach leaves no ambiguity regarding the identity and structure of the compound.

Computational Chemistry and Theoretical Studies of 5,6 Dimethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular structures and electronic properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netsemanticscholar.org It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For isoindole-1,3-dione derivatives, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311+G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netsemanticscholar.org

These calculations reveal that the isoindoline-1,3-dione core is largely planar. semanticscholar.org The resulting optimized geometry is crucial for accurately predicting other molecular properties, including electronic and spectroscopic features. The electronic properties derived from these calculations, such as dipole moments and polarizability, help in understanding the molecule's interactions with its environment. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for an Isoindoline-1,3-dione Core

ParameterTypical Calculated Value (Å or °)
C=O Bond Length~1.21 Å
C-N Bond Length~1.41 Å
Aromatic C-C Bond Length~1.39 Å
O=C-N Bond Angle~125°
C-N-C Bond Angle~112°

Note: Data is representative of the isoindoline-1,3-dione class of compounds based on published DFT studies. semanticscholar.orgsemanticscholar.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.govnih.gov For isoindoline-1,3-dione derivatives, DFT calculations show that the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is distributed over the electron-deficient dione (B5365651) moiety. semanticscholar.org The energy gap for this class of compounds generally falls in the range of 3.9 to 5.0 eV, confirming their stable but reactive nature. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

ParameterTypical Calculated Value (eV)
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Energy Gap (ΔE)~4.0 to 5.0 eV

Note: Values are illustrative for the isoindoline-1,3-dione class of compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In studies of isoindole derivatives, MEP analysis typically shows the most negative potential (red) localized around the electronegative oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic interaction. semanticscholar.orgnih.gov The most positive potential (blue) is often found around the hydrogen atoms, particularly any acidic imide proton, marking them as sites for nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets. semanticscholar.org

Prediction and Interpretation of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and understand the vibrational and electronic behavior of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. semanticscholar.org These calculated spectra serve as a powerful complement to experimental data, aiding in the assignment of complex spectra and confirming the proposed structure. semanticscholar.org

For isoindoline-1,3-dione derivatives, calculated chemical shifts generally show good correlation with experimental values. researchgate.net Theoretical predictions can help assign the signals for aromatic protons and carbons, as well as those of substituents like the methoxy (B1213986) groups in 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione.

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Isoindoline-1,3-dione Structure

AtomTypical Calculated Chemical Shift (ppm)
Aromatic Protons (C-H)7.0 - 8.0
Methoxy Protons (O-CH₃)3.8 - 4.2
Carbonyl Carbons (C=O)165 - 170
Aromatic Carbons (C-H)120 - 135
Aromatic Carbons (C-N, C-C=O)130 - 145
Methoxy Carbon (O-CH₃)55 - 60

Note: Chemical shifts are representative for this class of compounds and are typically referenced to a standard like Tetramethylsilane (TMS). researchgate.netsemanticscholar.org

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. DFT calculations can predict these vibrational frequencies with considerable accuracy. researchgate.net The calculated frequencies are often scaled by a constant factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental FT-IR spectra. scispace.com

Theoretical vibrational analysis for the isoindoline-1,3-dione skeleton allows for the precise assignment of key absorption bands. esisresearch.org Important predicted vibrations include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, the stretching of the carbon-nitrogen (C-N) bonds within the imide ring, and the characteristic stretching and bending modes of the aromatic ring and its substituents. researchgate.netesisresearch.org

Table 4: Key Predicted Vibrational Frequencies (FT-IR) for the this compound Structure

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
C-H Stretch (Aromatic)3050 - 3150Stretching of C-H bonds on the benzene (B151609) ring.
C-H Stretch (Methoxy)2900 - 3000Asymmetric and symmetric stretching of C-H in -OCH₃ groups.
C=O Stretch (Asymmetric)~1770Out-of-phase stretching of the two carbonyl groups.
C=O Stretch (Symmetric)~1720In-phase stretching of the two carbonyl groups.
C=C Stretch (Aromatic)1450 - 1600Stretching of carbon-carbon bonds within the aromatic ring.
C-N Stretch (Imide)1300 - 1380Stretching of the C-N bonds in the five-membered ring.
C-O Stretch (Methoxy)1200 - 1280Asymmetric stretching of the Ar-O-CH₃ ether linkage.

Note: Wavenumbers are representative and based on DFT calculations for similar structures. researchgate.netesisresearch.org

Reaction Mechanism Elucidation via Transition State Calculations

A thorough review of scientific literature reveals a lack of specific studies detailing the reaction mechanism for the synthesis or subsequent reactions of this compound using transition state calculations.

While computational methods such as Density Functional Theory (DFT) are widely used to explore reaction pathways for related isoindoline-1,3-dione derivatives, specific research outlining the transition states, activation energies, and thermodynamic parameters for reactions directly involving the 5,6-dimethoxy substituted variant is not available in the reviewed literature. One study on the synthesis of 5,6-diaroylisoindoline-1,3-dione employed DFT to investigate the transition states of the coupling reaction between unsubstituted isoindoline-1,3-dione and aroyl chlorides, but this does not extend to the specific compound of interest here.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for understanding the behavior of molecules in a simulated environment. However, specific studies dedicated to this compound are not prominently featured in the existing body of research.

Ligand-Target Interaction Prediction and Binding Mode Analysis (In Silico)

The isoindoline-1,3-dione (or phthalimide) scaffold is a common feature in molecules designed for various biological targets, and numerous in silico studies, including molecular docking and dynamics, have been conducted on its derivatives. These investigations have explored interactions with a wide range of proteins, such as enzymes and receptors.

However, specific in silico studies focusing on the parent compound this compound as a ligand are not available. The existing research tends to focus on more complex derivatives where the 5,6-dimethoxyisoindoline-1,3-dione (B15301169) moiety is part of a larger molecular structure designed to enhance binding affinity and selectivity for specific biological targets. Therefore, there is no published data detailing its predicted binding modes, interaction energies, or specific target affinities.

Investigation of Pharmacological Mechanisms and Molecular Interactions in Vitro/in Silico

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the isoindoline-1,3-dione scaffold have been the subject of numerous studies to understand their interactions with clinically relevant enzymes. researchgate.net These investigations, combining computational modeling and laboratory experiments, provide a detailed picture of their inhibitory mechanisms.

The isoindoline-1,3-dione structure is recognized for its potential in developing agents for neurodegenerative conditions like Alzheimer's disease, primarily through the inhibition of cholinesterases. nih.govsemanticscholar.org Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition can help restore cholinergic function. nih.govresearchgate.net

In silico molecular docking and dynamics simulations have been employed to study the interactions between 1-H-isoindole-1,3(2H)-dione derivatives and the active sites of both AChE and BuChE. nih.govresearchgate.net These studies show that the phthalimide (B116566) ring of the compounds can insert into the active gorge of the enzymes. nih.gov For instance, in AChE, the indanone ring can interact with the peripheral anionic site (PAS), while a nitrogen-containing moiety, if present in a side chain, can form cation-π interactions within the catalytic anionic site (CAS). nih.gov

In vitro studies using Ellman's method have confirmed the inhibitory activity of these compounds. nih.govnih.gov The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific substituents on the isoindoline-1,3-dione core. Some derivatives show potent and selective inhibition of AChE, while others exhibit a more balanced profile against both cholinesterases. semanticscholar.orgnih.gov For example, certain synthesized derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have demonstrated significant AChE inhibitory activity, with some analogs reaching IC50 values in the sub-micromolar range. semanticscholar.org

Compound ClassTarget EnzymeReported IC50 Values
Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybridsAChE2.1 to 7.4 µM nih.gov
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivativesAChE0.9 to 19.5 µM nih.gov
Isoindoline-1,3-dione with N-benzylpiperidinylamine moietyAChEas low as 87 nM nih.gov
Isoindoline-1,3-dione with N-benzylpiperidinylamine moietyBuChEas low as 7.76 µM nih.gov
Phthalimide derivative with phenyl substituent at piperazine (B1678402) position 4AChE1.12 µM nih.gov
Phthalimide derivative with diphenylmethyl moietyBuChE21.24 µM nih.gov

The isoindoline-1,3-dione scaffold has also been investigated for its anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.govnih.gov Selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Studies on N-substituted 1H-isoindole-1,3(2H)-dione derivatives have revealed their potential as COX inhibitors. nih.govnih.gov Molecular docking studies indicate that these compounds can fit within the active sites of both COX-1 and COX-2. nih.gov The isoindoline-1,3-dione moiety can establish hydrophobic interactions with key amino acid residues like Leu352, Ala523, and Val523 in the COX-2 binding site. nih.gov Hydrogen bonds can also be formed between the compound and residues such as Arg120 and Tyr355, further stabilizing the interaction. nih.gov

The selectivity of these compounds for COX-2 over COX-1 is a critical parameter. researchgate.net For some derivatives, the affinity ratio of COX-2/COX-1 has been calculated, with certain compounds showing greater selectivity than reference drugs like meloxicam. nih.gov The presence of specific aromatic moieties and linker groups appears to be important for enhancing affinity and selectivity towards COX-2. nih.govresearchgate.net

CompoundCOX-1 Inhibition (% vs Control)COX-2 Inhibition (% vs Control)Selectivity Ratio (COX-2/COX-1)
Compound D (a 1H-isoindole-1,3(2H)-dione derivative)Potent Inhibitor nih.gov--
Compound H (a 1H-isoindole-1,3(2H)-dione derivative)-Potent Inhibitor nih.gov-
Meloxicam (Reference)--Reference Value nih.gov
Note: Specific percentage values were not provided in the source material, but the compounds were identified as potent inhibitors. nih.gov

Modulation of Cellular Pathways and Signaling Molecules

The anti-inflammatory effects of isoindoline-1,3-dione derivatives extend beyond COX inhibition to the modulation of various cellular signaling pathways. researchgate.netnih.gov These compounds have been shown to influence the production of several key pro-inflammatory mediators. nih.gov

Research indicates that certain phthalimide derivatives can suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a significant inflammatory molecule. nih.govnih.gov Furthermore, they have been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.govnih.gov

A central mechanism underlying these effects appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in the inflammatory response, including those for iNOS and various cytokines. frontiersin.org By preventing the activation and nuclear translocation of NF-κB, isoindoline-1,3-dione derivatives can effectively downregulate the inflammatory cascade. nih.govnih.gov

The isoindole-1,3-dione core structure serves as a versatile scaffold that can interact with various biological macromolecules, including proteins. While direct inhibition of DNA replication by this specific compound is not extensively documented, its derivatives have been shown to interact with and inhibit specific proteins.

One notable example is the inhibition of protein kinase CK2. nih.gov Certain 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones have been identified as potent, ATP-competitive inhibitors of human protein kinase CK2. nih.gov This demonstrates that the isoindole-dione framework can be tailored to fit within the ATP-binding pocket of kinases, a major class of enzymes involved in cellular signaling. This interaction prevents the phosphorylation of substrate proteins, thereby interrupting the signaling pathways they control. While protein synthesis is a complex process involving many factors, the ability to inhibit a key kinase suggests a potential mechanism for modulating cellular functions that rely on protein activity and signaling. nih.gov

Receptor Binding Affinity and Ligand-Receptor Dynamics (e.g., Serotoninergic Receptors)

In addition to enzyme inhibition, derivatives of isoindoline-1,3-dione have been explored for their ability to bind to neurotransmitter receptors. This is particularly relevant for developing treatments for central nervous system disorders. cm-uj.krakow.pl

Studies have shown that certain derivatives containing a 2-hydroxypropyl-4-arylpiperazine pharmacophore exhibit high specificity and affinity for serotoninergic receptors, specifically the 5-HT1A receptor. nih.gov The structural components, including the heterocyclic isoindole-dione moiety, a flexible linker, and a substituted piperazine ring, are crucial for determining this receptor affinity. nih.gov This suggests that the 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione core could be a valuable starting point for designing ligands that target the serotonergic system, which is implicated in mood, cognition, and other neurological functions. cm-uj.krakow.pl

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The introduction of methoxy (B1213986) groups onto an aromatic ring is a common strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. However, the specific placement of these groups can lead to dramatically different and sometimes unexpected biological outcomes.

In studies of related indole-based compounds, the positioning of methoxy groups has been shown to be critical for both the potency and the mechanism of action. nih.gov For instance, in a series of indolyl-pyridinyl-propenones designed as anti-cancer agents, the location of a single methoxy group on the indole (B1671886) ring determined the mode of cell death. nih.gov A methoxy group at the 5-position induced a non-apoptotic form of cell death known as methuosis, while moving it to the 6-position switched the biological activity to disruption of microtubules. nih.govnih.gov

Intriguingly, the combination of these substitutions into a 5,6-dimethoxyindole (B14739) derivative did not enhance either activity but instead led to a complete loss of cytotoxic activity. nih.gov This finding underscores that the biological effects of multiple substitutions are not always additive and that specific substitution patterns can be crucial, with the 5,6-dimethoxy arrangement proving detrimental to the activity of that particular molecular scaffold. nih.gov

Table 1: Effect of Methoxy Substitution Pattern on the Biological Activity of Indolyl-Pyridinyl-Propenones nih.govnih.gov
Compound SeriesSubstitution on Indole RingObserved Biological Activity
Indolyl-pyridinyl-propenone5-MethoxyInduction of methuosis
Indolyl-pyridinyl-propenone6-MethoxyDisruption of microtubules
Indolyl-pyridinyl-propenone5,6-DimethoxyActivity abolished

The imide nitrogen at the 2-position of the isoindole-1,3-dione core is a key site for chemical modification, and the nature of the N-substituent plays a pivotal role in determining the compound's potency and selectivity. nih.govnih.gov The hydrophobic phthalimide moiety can enhance the ability of molecules to cross biological membranes, while the N-substituent is crucial for anchoring the molecule to its specific biological target. mdpi.com

Influence of Alkyl Linker Length: In a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the length of the alkyl chain connecting the isoindoledione core to the amino group was found to be a critical determinant of activity. nih.gov While all compounds showed some level of AChE inhibitory activity, the most potent inhibitors were those with linkers containing six or seven methylene (B1212753) groups. nih.gov This suggests an optimal distance is required to bridge key interaction points within the enzyme's active site.

Impact of Cyclic N-Substituents: Incorporating cyclic moieties such as piperidine (B6355638) and piperazine into the N-substituent is a common strategy for developing potent enzyme inhibitors.

Cholinesterase Inhibitors: Derivatives of isoindoline-1,3-dione featuring an N-benzylpiperidinylamine moiety have shown significant activity against AChE and BuChE. nih.gov Similarly, linking arylpiperazine pharmacophores to the imide nitrogen has been a successful approach. nih.gov

Cyclooxygenase (COX) Inhibitors: In the design of COX inhibitors, the isoindole-1,3-dione part of the molecule has been observed to interact with key residues such as Leu352, Ala523, and Val523 in the COX-2 binding site. nih.gov The N-substituent, such as an N-acetylpiperazine aryl group, establishes further stabilizing interactions; for example, the piperazine ring interacts with Val349 and Leu359, while the terminal phenyl group forms π-alkyl interactions with Ile345 and Leu531. nih.govresearchgate.net

Modulation of Functional Activity: The N-substituent can dramatically alter the functional properties of a ligand. Studies on naltrindole (B39905) derivatives for the δ opioid receptor revealed that the N-substituent's structure could switch the compound's activity from a full inverse agonist to a full agonist. mdpi.comnih.gov This highlights the substituent's role in influencing the conformational state of the receptor upon binding, which dictates the downstream signaling response. mdpi.com The size, shape, and electronic properties of the N-substituent are all critical factors in this modulation.

Table 2: Structure-Activity Relationship of N-Substituted Isoindole-1,3-dione Derivatives
Core ScaffoldN-Substituent TypeBiological TargetKey SAR FindingsReference
Isoindoline-1,3-dione-(CH₂)ₙ-N(C₂H₅)₂AChE/BuChEOptimal alkyl chain length (n) is 6-7 for AChE inhibition. nih.gov
Isoindoline-1,3-dioneN-benzylpiperidinylamineAChE/BuChEActive against both cholinesterases; linker length and benzyl (B1604629) ring substituents are important. nih.gov
Isoindoline-1,3-dione-(CH₂)ₙ-(C=O)-ArylpiperazineCOX-1/COX-2The isoindoline-1,3-dione moiety interacts with one part of the active site, while the N-substituent interacts with another, stabilizing the complex. nih.gov

Potential Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Biological Pathway Investigation

The unique photophysical properties endowed by the dimethoxy substitution make 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione a valuable tool for developing chemical probes. Chemical probes are small molecules used to study and manipulate biological systems and pathways. The utility of this compound lies in its chromophoric and fluorescent nature.

Research has identified 4,5-dimethoxyphthalimide as a highly fluorescent chromophoric derivative suitable for applications in circular dichroism (CD). When reacted with primary amino groups on other molecules, it forms a stable imide linkage. The resulting derivative exhibits strong and distinct Cotton effects, which are signals detected by CD spectroscopy that provide information about the stereochemistry of chiral molecules. This property is particularly useful for:

Structural Elucidation: Determining the absolute configuration of amino-containing compounds like amino acids, peptides, and alkaloids.

Binding Studies: Investigating the interactions between the labeled molecule and its biological targets, such as proteins or nucleic acids, by monitoring changes in the CD signal.

The fluorescence of the 4,5-dimethoxyphthalimide moiety allows for its use in fluorescence microscopy and other fluorescence-based assays to visualize and track the localization and movement of biomolecules within cells.

Table 1: Properties of 4,5-dimethoxyphthalimide as a Chemical Probe

Property Description Application
Chromophoric Absorbs light in the UV-visible region. Spectroscopic analysis, Circular Dichroism (CD).
Fluorescent Emits light upon excitation. Fluorescence microscopy, bio-imaging, high-throughput screening.

| Reactive Moiety | The imide group can be formed by reacting with primary amines. | Covalent labeling of amino-containing biomolecules. |

Scaffold for Combinatorial Library Synthesis and Drug Discovery Initiatives

The isoindoline-1,3-dione framework is a cornerstone in the design of new therapeutic agents. This structural motif is found in drugs with a wide range of activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor properties. The compound this compound serves as a valuable scaffold for building combinatorial libraries—large collections of related compounds—for screening against various biological targets.

The importance of the isoindoline-1,3-dione scaffold in drug discovery is exemplified by its presence in numerous clinical drugs and research compounds. For instance, derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in treating Alzheimer's disease. Other derivatives have been designed as inhibitors for targets like the p90 ribosomal S6 kinase 2 (RSK2), which is implicated in some cancers.

Modulated Lipophilicity: Affects the compound's ability to cross cell membranes.

Electronic Effects: The electron-donating methoxy (B1213986) groups can alter the reactivity and binding affinity of the molecule to its target protein.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming key interactions within a protein's binding site.

By using this compound as a starting scaffold, chemists can readily synthesize a diverse library of N-substituted derivatives. The imide nitrogen can be functionalized with various side chains and pharmacophores, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Exploration in the Field of Organic Materials (e.g., Dyes, Pigments, Photochromic Materials)

The inherent chromophoric properties of the phthalimide (B116566) system make it a useful building block for organic materials. The extended π-system of the isoindoline-1,3-dione core is responsible for its absorption of ultraviolet light. The introduction of the 5,6-dimethoxy groups can shift these absorption and emission properties, making the compound and its derivatives of interest for applications as dyes and functional materials.

As noted, 4,5-dimethoxyphthalimide is a "highly fluorescent" molecule. This fluorescence is a key characteristic for applications in:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer.

Fluorescent Sensors: Where changes in the environment (e.g., presence of metal ions) could quench or enhance its fluorescence.

Specialty Dyes: For applications requiring high fluorescence quantum yields.

Furthermore, phthalimide derivatives are precursors to phthalocyanines, a class of intensely colored macrocyclic compounds used extensively as industrial pigments and dyes. The synthesis of phthalocyanines often starts from phthalonitriles or phthalic anhydrides. The 5,6-dimethoxy substitution pattern would directly translate to a peripherally substituted phthalocyanine, influencing its color, solubility, and electronic properties, which are critical for its performance in materials science applications.

Utilization as Intermediates in the Synthesis of Other Fine Chemicals

Perhaps the most significant role of this compound is as a versatile intermediate in organic synthesis. It serves as a key building block for constructing more complex molecules, particularly for the pharmaceutical and agrochemical industries.

The compound is typically synthesized from 4,5-dimethoxyphthalic acid or its corresponding anhydride (B1165640). Once formed, the phthalimide can undergo various chemical transformations. The most common reaction is the N-alkylation or N-arylation at the imide nitrogen. This reaction is central to the Gabriel synthesis of primary amines, where the phthalimide acts as a protecting group for the amine.

In the context of fine chemicals, it serves as a precursor for a wide range of N-substituted derivatives. For example, in the synthesis of modern immunomodulatory drugs like pomalidomide, a substituted isoindoline-1,3-dione ring is a core component. The general synthetic strategy involves coupling a substituted phthalic acid or anhydride with another molecule, such as a derivative of 3-aminopiperidine-2,6-dione. The 5,6-dimethoxyisoindoline-1,3-dione (B15301169) core provides a specific substitution pattern that can be used to create analogs of existing drugs or entirely new chemical entities with unique biological profiles.

Table 2: Key Synthetic Reactions of Isoindoline-1,3-diones

Reaction Type Reagents Product Type Significance
N-Alkylation/Arylation Alkyl/Aryl Halides, Alcohols (Mitsunobu) N-substituted phthalimides Access to a vast library of derivatives for drug discovery and materials science.
Reaction with Amines Primary Amines N-substituted phthalimides Forms the basis for creating probes and complex drug molecules.

| Hydrolysis/Hydrazinolysis | Acid/Base or Hydrazine | Phthalic acid / Phthalahydrazide | Used in deprotection steps, such as in the Gabriel synthesis of amines. |

Future Directions and Emerging Research Avenues

Development of Advanced Asymmetric Synthetic Strategies for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Future research will likely focus on the development of advanced asymmetric methods to produce chiral derivatives of 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione.

Current research in heterocyclic chemistry has seen the rise of catalytic asymmetric dearomatization (CADA) as a powerful tool for creating complex, chiral three-dimensional structures from flat aromatic precursors. nih.gov Strategies involving chiral phosphoric acid catalysis, for instance, have been successful in the synthesis of chiral indolenines and fused indolines. nih.gov Similar methodologies could be adapted to the isoindole-1,3-dione core, enabling the introduction of stereocenters with high enantioselectivity. Furthermore, the development of catalytic asymmetric reductions of prochiral precursors or kinetic resolution of racemic mixtures represents another promising avenue. mdpi.comnih.gov The use of chiral organocatalysts or transition-metal complexes could provide efficient and scalable routes to single-enantiomer derivatives, which are essential for detailed structure-activity relationship (SAR) studies and clinical development. rsc.orgrsc.org

Design of Multi-target Ligands and Polypharmacology Approaches Based on the Scaffold

Complex multifactorial diseases like Alzheimer's disease (AD) and cancer have spurred a shift from the traditional "one-target, one-drug" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for enhanced efficacy and a lower propensity for drug resistance.

The this compound scaffold is an attractive starting point for MTDL design. icmerd.comresearchgate.net Its structure can be strategically modified by incorporating other pharmacophoric moieties known to interact with different targets. For example, derivatives of 1-H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to AD. nih.gov Future work could involve creating hybrid molecules that combine the isoindoledione core with fragments known to inhibit other AD-related targets, such as β-secretase (BACE-1) or monoamine oxidases (MAO). nih.govunisi.it This polypharmacological approach aims to address the complex pathology of neurodegenerative disorders more effectively than single-target agents. icmerd.comunisi.it

Application of Machine Learning and Artificial Intelligence in Compound Design and Mechanism Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comnih.gov These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and identify novel derivatives with optimized properties.

Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design new molecules based on the isoindoledione core that are predicted to have high affinity for a specific biological target. mdpi.comresearchgate.net Predictive ML algorithms can be trained on existing experimental data to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the biological activities of virtual compounds. nih.govnih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis, saving considerable time and resources. nih.gov Furthermore, AI can help predict reaction outcomes and optimize synthetic routes, contributing to more efficient chemical synthesis. cam.ac.uk

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are invaluable tools for chemical biology, enabling the precise labeling, tracking, and manipulation of biomolecules in their natural environment. ru.nl

The this compound scaffold could be functionalized with "chemical handles" compatible with bio-orthogonal reactions. For instance, incorporating an azide (B81097) or a strained alkyne group onto the molecule would allow it to participate in copper-free click chemistry or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govru.nl Another advanced strategy involves the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), which is known for its exceptionally fast kinetics. nih.goveur.nl By attaching one of these reactive partners to the isoindoledione core, researchers could create probes to study the compound's interactions with its biological targets in living cells. This could involve conjugating it to fluorescent dyes for imaging, affinity tags for target identification, or therapeutic payloads for targeted drug delivery. researchgate.net

Integration of Sustainable and Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.comuni-saarland.de Future synthetic work on this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally benign methodologies.

Key areas for improvement include the use of safer, renewable, or biodegradable solvents, the reduction of waste through high atom-economy reactions, and the use of catalytic rather than stoichiometric reagents. unibo.it Techniques such as continuous flow processing and microwave-assisted synthesis can offer significant advantages over traditional batch chemistry, including reduced energy consumption, shorter reaction times, and improved safety. jddhs.com The development of one-pot, multi-component reactions would further enhance efficiency by reducing the number of synthetic steps and purification processes. Applying green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, will be crucial in evaluating and optimizing the environmental performance of synthetic routes to these compounds. acsgcipr.org

Q & A

Basic Research Questions

What are the established synthetic methodologies for 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of isoindole-dione derivatives typically employs condensation reactions. For example, Claisen-Schmidt condensations between acetylated precursors and aldehydes (e.g., indolecarbaldehyde or substituted benzaldehydes) in ethanol with NaOH catalysis yield target compounds . Optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity for electron-deficient substrates.
  • Catalyst Tuning: Base strength (e.g., NaOH vs. KOH) affects enolate formation efficiency.
  • Temperature Control: Room temperature (20–25°C) minimizes side reactions, while prolonged stirring (48–72 hours) ensures completion .

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